3-Diethylamino-acrylonitrile
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Overview
Description
N,N-diethyl-3-aMinoacrylonitrile is an organic compound with the molecular formula C7H12N2. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by its nitrile group and diethylamino group attached to an acrylonitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethyl-3-aMinoacrylonitrile can be synthesized through the cyanoacetylation of amines. This involves the reaction of diethylamine with acrylonitrile under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The mixture is heated to facilitate the reaction, resulting in the formation of N,N-diethyl-3-aMinoacrylonitrile .
Industrial Production Methods
Industrial production of N,N-diethyl-3-aMinoacrylonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-aMinoacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acrylonitriles and other derivatives.
Scientific Research Applications
N,N-diethyl-3-aMinoacrylonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-aMinoacrylonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the diethylamino group can engage in hydrogen bonding and other interactions. These interactions can modulate biological pathways and molecular targets, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Diethylamino-acrylonitrile
- 2-Propenenitrile, 3-(diethylamino)
- 3-(Diethylamino)prop-2-enenitrile
Uniqueness
N,N-diethyl-3-aMinoacrylonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Biological Activity
3-Diethylamino-acrylonitrile (DEACN) is an organic compound with significant potential in medicinal chemistry. Its biological activity has been the subject of various studies, highlighting its potential therapeutic applications, mechanisms of action, and toxicity profiles. This article synthesizes available data from diverse sources to provide a comprehensive overview of DEACN's biological activity.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₃N
- Molecular Weight : Approximately 135.21 g/mol
- Structure : DEACN consists of a diethylamino group attached to an acrylonitrile backbone, which contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
Research indicates that DEACN may interact with various biological targets through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in critical metabolic pathways. For instance, studies on related acrylonitrile derivatives suggest that they may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission .
- Antimicrobial Activity : DEACN has been evaluated for its antimicrobial properties against various pathogens. Preliminary findings indicate that acrylonitrile derivatives can exhibit bacteriostatic effects, particularly against Gram-positive bacteria like Bacillus subtilis .
- Toxicity Profiles : Investigations into the vestibular toxicity of DEACN in animal models reveal potential risks associated with its use. Studies on mice have indicated that DEACN may cause vestibular damage through metabolic pathways involving specific liver enzymes.
Table 1: Summary of Biological Activities of DEACN
Case Study: Vestibular Toxicity
A study published by Sigma-Aldrich explored the vestibular toxicity of DEACN using wild-type and CYP2E1-null mice. The findings suggested that DEACN could induce vestibular damage, highlighting the need for caution in its application.
Comparative Analysis with Related Compounds
To better understand the biological activity of DEACN, it is beneficial to compare it with other acrylonitrile derivatives:
Table 2: Comparison of Biological Activities Among Acrylonitrile Derivatives
Compound | Antimicrobial Activity | AChE Inhibition | Toxicity Profile |
---|---|---|---|
This compound | Moderate | Potential | Vestibular toxicity observed |
3-(Dimethylamino)acrylonitrile | High | Confirmed | Acute toxicity upon ingestion |
4-(phenylcyanomethylene) | Strong | Not established | Non-toxic to human cells |
Properties
Molecular Formula |
C7H12N2 |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(E)-3-(diethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C7H12N2/c1-3-9(4-2)7-5-6-8/h5,7H,3-4H2,1-2H3/b7-5+ |
InChI Key |
LLSHTDLKVJASIZ-FNORWQNLSA-N |
Isomeric SMILES |
CCN(CC)/C=C/C#N |
Canonical SMILES |
CCN(CC)C=CC#N |
Origin of Product |
United States |
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